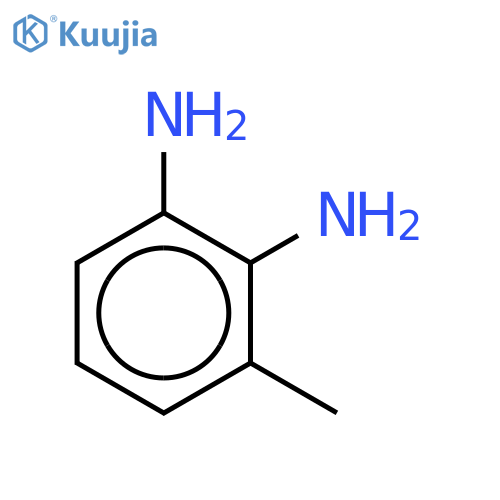Cas no 1246820-38-1 (2,3-Diaminotoluene-d3)

2,3-Diaminotoluene-d3 structure
商品名:2,3-Diaminotoluene-d3
CAS番号:1246820-38-1
MF:C7H10N2
メガワット:122.167701244354
CID:4552615
2,3-Diaminotoluene-d3 化学的及び物理的性質
名前と識別子
-
- 2,3-Diaminotoluene-d3
-
- インチ: 1S/C7H10N2/c1-5-3-2-4-6(8)7(5)9/h2-4H,8-9H2,1H3
- InChIKey: AXNUJYHFQHQZBE-UHFFFAOYSA-N
- ほほえんだ: c1c(N)c(N)c(C)cc1
2,3-Diaminotoluene-d3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D416827-10mg |
2,3-Diaminotoluene-d3 |
1246820-38-1 | 10mg |
$1326.00 | 2023-05-18 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | D416827-10mg |
3-(methyl-d3)benzene-1,2-diamine |
1246820-38-1 | 10mg |
¥12000.00 | 2023-09-15 | ||
| TRC | D416827-1mg |
2,3-Diaminotoluene-d3 |
1246820-38-1 | 1mg |
$173.00 | 2023-05-18 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | D416827-1mg |
3-(methyl-d3)benzene-1,2-diamine |
1246820-38-1 | 1mg |
¥1500.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-88589-10mg |
3-(methyl-d3)benzene-1,2-diamine |
1246820-38-1 | 10mg |
¥9060.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-88589-1mg |
3-(methyl-d3)benzene-1,2-diamine |
1246820-38-1 | 1mg |
¥1160.00 | 2023-09-15 |
2,3-Diaminotoluene-d3 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
5. Water
1246820-38-1 (2,3-Diaminotoluene-d3) 関連製品
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
